2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of diazaspirodecane dione, a class of compounds known for their pharmacological activity . These compounds are often evaluated for their anticonvulsant activity .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of chemical reactions involving spirohydantoins .Molecular Structure Analysis
The molecular structure of similar compounds often involves a diazaspirodecane core with various substituents . The exact structure would depend on the specific substituents present in the compound.Scientific Research Applications
Antihypertensive Activity
One study synthesized a series of compounds related to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide, focusing on their potential as antihypertensive agents. The research explored various substitutions on the diazaspiro[4.5]decan-2-one scaffold, revealing that certain derivatives exhibited significant activity as alpha-adrenergic blockers, particularly against alpha 1-adrenoceptor antagonism. This suggests a potential avenue for developing new antihypertensive treatments (Caroon et al., 1981).
Crystallographic Insights
Another study focused on the crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including compounds similar to this compound. It highlighted the importance of substituents on the cyclohexane ring in determining supramolecular arrangements. The study's findings contribute to a deeper understanding of the structural aspects that could influence the biological activity and solubility of such compounds, which is critical for drug design (Graus et al., 2010).
Pharmacological Applications
Further research into acetamides and arylureas derived from similar structural frameworks demonstrated anti-inflammatory and analgesic activities. This points to the potential of these derivatives in the development of new therapeutic agents targeting inflammation and pain, thereby expanding the scope of applications for compounds based on the this compound scaffold (Mazzone et al., 1987).
Neuropharmacology Research
A specific derivative was evaluated for its selective agonism at neuronal nicotinic acetylcholine receptors, offering insights into the development of therapeutics for central nervous system disorders. This underscores the potential of this compound derivatives in neuropharmacology and the treatment of neurological conditions (Matera et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are the TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of many cytokines, which are involved in immune responses and inflammation .
Mode of Action
The compound interacts with its targets (TYK2/JAK1 kinases) by binding to them, inhibiting their activity . This inhibition results in the reduction of the signaling pathways that these kinases are involved in, leading to a decrease in inflammation .
Biochemical Pathways
The affected pathways are those involving the TYK2/JAK1 kinases . These pathways are involved in the signaling of cytokines, which are key players in immune responses and inflammation . By inhibiting these kinases, the compound disrupts these pathways, leading to a reduction in inflammation .
Pharmacokinetics
The compound has demonstrated excellent metabolic stability
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the TYK2/JAK1 kinases and a subsequent decrease in the signaling pathways that these kinases are involved in . This leads to a reduction in inflammation, making the compound potentially useful in the treatment of conditions such as acute ulcerative colitis .
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-13-8-4-3-7-12(13)18-14(21)11-20-15(22)17(19-16(20)23)9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJANSGQQCYUCDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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